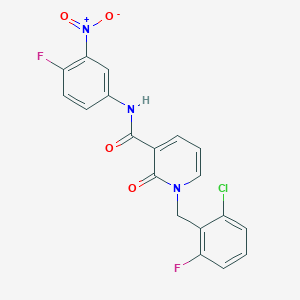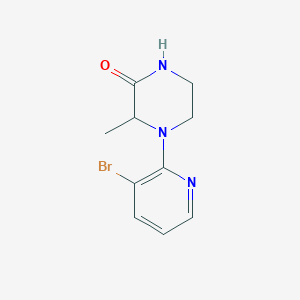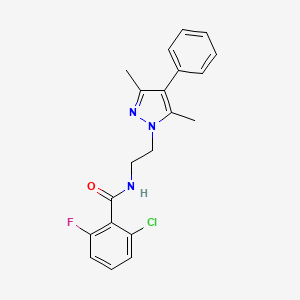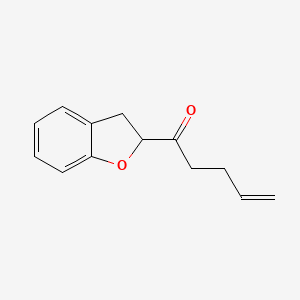
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzofuran, a piperazine, and a fluorophenyl group. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . The fluorophenyl group is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and piperazine rings would add cyclic structure to the molecule, and the fluorophenyl group would likely add some polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorophenyl group suggests that it might have some degree of polarity, which could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Pharmacological Potential
- Novel Antipsychotic Agents: Studies on compounds similar to (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone have shown potential as novel antipsychotic agents. These compounds have been evaluated for their affinity to various receptors and have shown promise in in vitro and in vivo assays for antipsychotic potential, suggesting effectiveness as neuroleptic drugs (Raviña et al., 2000).
Chemical Synthesis and Structural Analysis
- Microwave-Assisted Synthesis: The synthesis of related compounds using microwave-assisted Fries rearrangement has been explored. This method offers an efficient and regioselective synthesis approach, confirmed by X-ray structural and theoretical studies (Moreno-Fuquen et al., 2019).
- Heterocyclic Amide Synthesis: The synthesis of heterocyclic amides similar to the compound has been achieved, offering a strategic intermediate for further chemical development. This process includes interesting aspects like the formation of intimate ion pairs as key steps (R. Moreno-Fuquen et al., 2019).
Molecular Structure and Interaction Analysis
- Hirshfeld Surface Analysis: The molecular structure of similar compounds has been analyzed using Hirshfeld surface analysis. This method provides insights into the intermolecular interactions present in the solid state of the crystal, contributing to the stability of the molecule (S. Benaka Prasad et al., 2018).
Potential Medical Applications
- Orexin Receptor Antagonism: Compounds with a similar structural framework have been evaluated for their role in orexin receptor mechanisms, specifically in the context of compulsive food consumption and binge eating in animal models. This suggests a potential application in pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Applications in Material Science
- Polymer Synthesis for Membranes: Research into related compounds has led to the synthesis of novel polybenzimidazoles, which are utilized in proton exchange membranes. These polymers have shown excellent thermal stability and low methanol permeability, making them suitable for various applications in material science (Cheng Liu et al., 2014).
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which are part of the structure of this compound, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran compounds are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
It’s known that benzofuran derivatives can have a range of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Future Directions
properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3/c1-28(2)18-22-6-5-9-25(26(22)34-28)33-19-20-10-12-21(13-11-20)27(32)31-16-14-30(15-17-31)24-8-4-3-7-23(24)29/h3-13H,14-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMJJVMZHBJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2751741.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2751743.png)
![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpyrrolidine-2-carboxamide](/img/structure/B2751747.png)

![1,7-dimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2751749.png)
![N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2751753.png)

![[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid](/img/structure/B2751755.png)


![N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2751759.png)

